7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound with intriguing properties. Its complex structure includes multiple functional groups, allowing it to participate in various chemical reactions, making it valuable in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves multiple steps, typically starting with a quinazolinone core. Key intermediates might include piperidine derivatives and thiadiazole moieties, which are linked via methoxy groups. Reaction conditions often involve catalysts such as acids or bases and organic solvents under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production likely follows similar synthetic routes but on a larger scale, employing continuous flow chemistry or batch reactors to maximize efficiency and cost-effectiveness. Process optimization includes recycling solvents and intermediates to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Can be reduced to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides under conditions such as Friedel-Crafts acylation or alkylation.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is used as a building block in synthesizing more complex molecules, studying reaction mechanisms, and developing new materials with specific properties.
Biology
Biologically, this compound's interaction with various enzymes and receptors can help in studying biological pathways and developing bioactive molecules for drug discovery.
Medicine
Medicinally, derivatives of this compound may exhibit pharmaceutical properties, making it a candidate for developing treatments for diseases by targeting specific molecular pathways.
Industry
In industry, its stability and reactivity make it suitable for producing specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, modulating their activity. The thiadiazole and piperidine moieties might play crucial roles in binding to these targets, influencing pathways involved in cellular processes, signaling, or metabolic activities.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one shares similarities with other quinazolinone derivatives, piperidine-based compounds, and thiadiazoles.
Uniqueness
Its uniqueness lies in the combination of these specific moieties, which endow it with distinct reactivity and potential biological activity, setting it apart from more common analogs.
This compound's multifaceted nature makes it a subject of significant interest in various scientific fields
Properties
IUPAC Name |
7-methoxy-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-26-11-17-21-19(28-22-17)23-7-5-13(6-8-23)10-24-12-20-16-9-14(27-2)3-4-15(16)18(24)25/h3-4,9,12-13H,5-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEQPXPBIAGTEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.